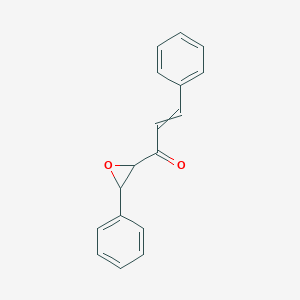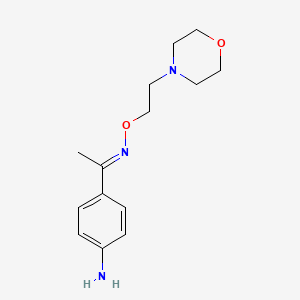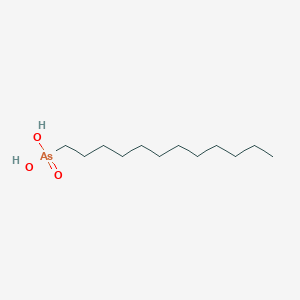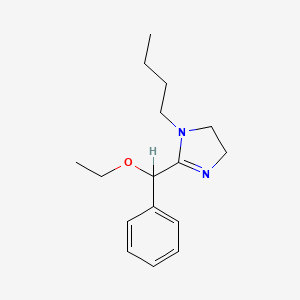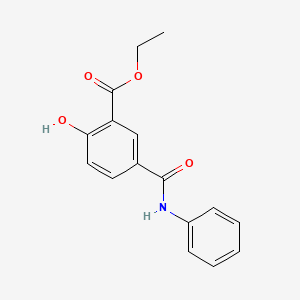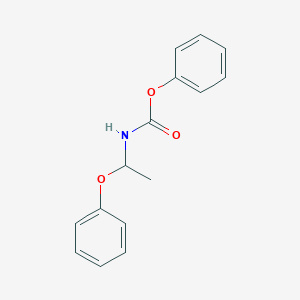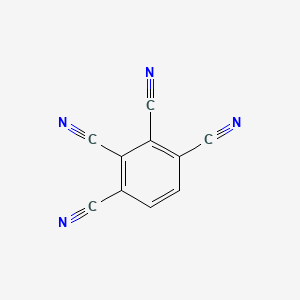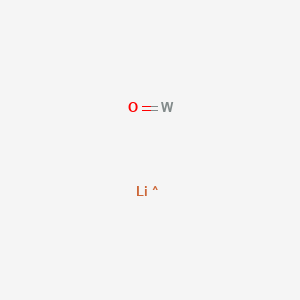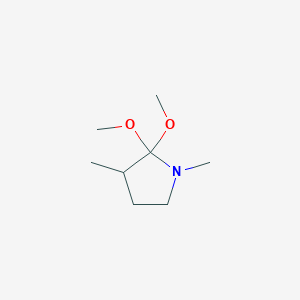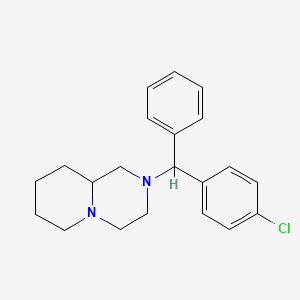![molecular formula C16H23NO B14680758 N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide is a complex organic compound characterized by its unique pentacyclic structure. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The intricate structure of this compound makes it a subject of study for understanding molecular interactions and developing new materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide typically involves the reaction of pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain a high-purity compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as chromatography and spectroscopy are employed to monitor the reaction progress and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials. Its unique structure makes it valuable for studying molecular interactions and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of particular interest.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems. Its stability and reactivity make it a candidate for various pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials. Its structural properties contribute to the enhancement of material performance and functionality.
Mécanisme D'action
The mechanism of action of N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-ol: A precursor in the synthesis of N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide.
N-(1-naphthyl)acetamide: Known for its use in various chemical reactions and biological studies.
N,N-dimethylacetamide: Widely used as a solvent and reagent in organic synthesis.
Uniqueness: this compound stands out due to its highly strained pentacyclic structure, which imparts unique chemical and physical properties. This structural complexity makes it a valuable compound for studying molecular interactions and developing new materials with enhanced performance.
Propriétés
Formule moléculaire |
C16H23NO |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide |
InChI |
InChI=1S/C16H23NO/c1-8(18)17-16-7-10-3-12-11-2-9(5-14(12)16)6-15(16)13(11)4-10/h9-15H,2-7H2,1H3,(H,17,18) |
Clé InChI |
XADNPTMHMQGTJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC12CC3CC4C1CC5CC4C(C3)C2C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14680675.png)
![Methyl 8-oxo-7-oxabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14680680.png)
![N-[2-[nitroso(2,2,2-trinitroethyl)amino]ethyl]-N-(2,2,2-trinitroethyl)nitrous amide](/img/structure/B14680698.png)
![2-[2-[2-(phenylcarbamoyloxy)ethoxy]ethoxy]ethyl N-phenylcarbamate](/img/structure/B14680701.png)
